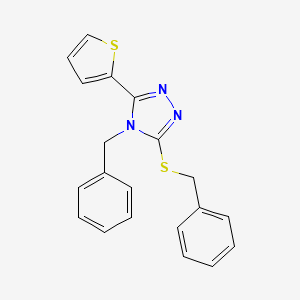
4-Benzyl-3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzyl-3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazole typically involves the reaction of appropriate benzyl and thienyl precursors with a triazole-forming reagent. One common method involves the cyclization of a thiosemicarbazide intermediate with a benzyl halide and a thienyl aldehyde under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
4-Benzyl-3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The benzyl and thienyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4-Benzyl-3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 4-Benzyl-3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazole depends on its specific application. For example, as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The molecular targets and pathways involved can vary, but they often include enzymes or receptors that are crucial for the survival and proliferation of the target organisms.
相似化合物的比较
Similar Compounds
4-Benzyl-3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazole: Similar structure but with a phenyl group instead of a thienyl group.
4-Benzyl-3-(benzylsulfanyl)-5-(2-furyl)-4H-1,2,4-triazole: Similar structure but with a furyl group instead of a thienyl group.
Uniqueness
4-Benzyl-3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazole is unique due to the presence of the thienyl group, which can impart distinct electronic and steric properties
属性
CAS 编号 |
139614-68-9 |
|---|---|
分子式 |
C20H17N3S2 |
分子量 |
363.5 g/mol |
IUPAC 名称 |
4-benzyl-3-benzylsulfanyl-5-thiophen-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C20H17N3S2/c1-3-8-16(9-4-1)14-23-19(18-12-7-13-24-18)21-22-20(23)25-15-17-10-5-2-6-11-17/h1-13H,14-15H2 |
InChI 键 |
ULCIPVKFIOCNDJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2SCC3=CC=CC=C3)C4=CC=CS4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














